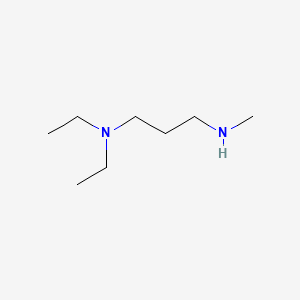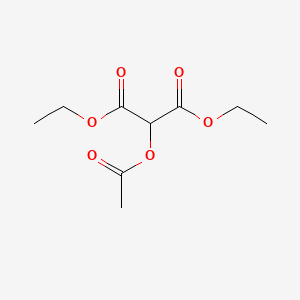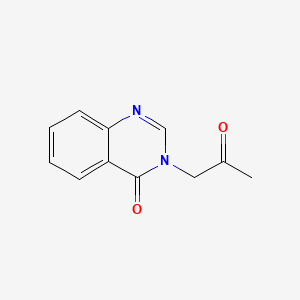
4(3H)-Quinazolinone, 3-acetonyl-
説明
The compound “4(3H)-Quinazolinone, 3-acetonyl-” would belong to the class of quinazolinones, which are heterocyclic compounds with a wide range of biological activities . Quinazolinones are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . The “3-acetonyl-” substituent would likely be attached to the 3-position of the quinazolinone core .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “4(3H)-Quinazolinone, 3-acetonyl-” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolinones generally have good stability and moderate polarity . The specific properties of “4(3H)-Quinazolinone, 3-acetonyl-” are not specified in the sources I found.科学的研究の応用
Application 1: Catalytic Asymmetric Synthesis
- Summary of Application : The 3-hydroxyoxindole structure is a key structural unit found in a large variety of natural products showing a wide spectrum of biological activities . The catalytic asymmetric synthesis of 3-hydroxyoxindole has been a focus of research due to its potential bioactivity .
- Methods of Application : The thio-peptide 4 catalyzed the formation of 3-acetonyl-3-hydroxy-2-oxindoles in moderate yield (54–68%) and moderate to good enantioselectivity (56–86% ee) .
- Results or Outcomes : The thio-dipeptides proved to be better organocatalysts relative to their analogous amides for this reaction using a HSBM procedure .
Application 2: Inducer of Systemic Acquired Resistance in Plants
- Summary of Application : 3-Acetonyl-3-hydroxyoxindole has been identified as a new inducer of systemic acquired resistance in plants .
Application 3: Synthetic Methodologies for Natural Products
- Summary of Application : The 2-Oxindole structure, which is related to 3-hydroxyoxindole, is found in many natural products, medications, and pharmaceutically active substances . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
- Methods of Application : The synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
- Results or Outcomes : The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .
Application 4: Catalytic Asymmetric Synthesis of Bioactive Molecule
- Summary of Application : The 3-substituted-3-hydroxy-2-oxindole is one of the key structural units found in a large variety of natural products, such as convolutamydines, donaxaridines, maremycins, dioxibrassinines, celogentin K, 3′-hydroxyglucoisatisin, TMC-95A, etc. showing a wide spectrum of biological activities .
- Methods of Application : Both chiral organocatalysts and organometallic catalysts have provided an important platform for their synthesis and in recent years, great achievements have been made in their catalytic asymmetric synthesis .
- Results or Outcomes : This review summarizes the catalytic strategies for enantioselective synthesis of targeted frameworks .
Application 5: Synthetic Methodologies for Natural Products
- Summary of Application : The 2-Oxindole structure, which is related to 3-hydroxyoxindole, is found in many natural products, medications, and pharmaceutically active substances . The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .
- Methods of Application : The synthetic techniques are generally simple to apply for the synthesis of other similar scaffolds .
- Results or Outcomes : The research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core are discussed .
Application 6: Catalytic Asymmetric Synthesis of Bioactive Molecule
- Summary of Application : The 3-substituted-3-hydroxy-2-oxindole is one of the key structural units found in a large variety of natural products, such as convolutamydines, donaxaridines, maremycins, dioxibrassinines, celogentin K, 3′-hydroxyglucoisatisin, TMC-95A, etc. showing a wide spectrum of biological activities .
- Methods of Application : Both chiral organocatalysts and organometallic catalysts have provided an important platform for their synthesis and in recent years, great achievements have been made in their catalytic asymmetric synthesis .
- Results or Outcomes : This review summarizes the catalytic strategies for enantioselective synthesis of targeted frameworks .
Safety And Hazards
将来の方向性
Research on quinazolinones is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new quinazolinone derivatives and studying their properties and activities . The specific future directions for “4(3H)-Quinazolinone, 3-acetonyl-” are not specified in the sources I found.
特性
IUPAC Name |
3-(2-oxopropyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYZSXTPJACKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204864 | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 3-acetonyl- | |
CAS RN |
5632-37-1 | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



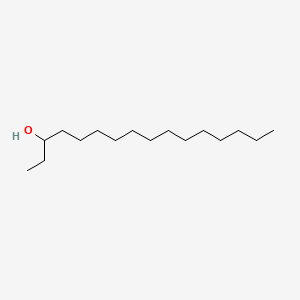

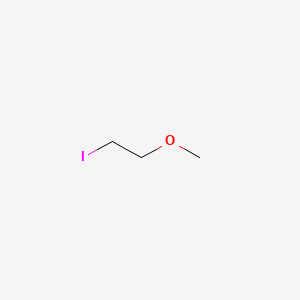
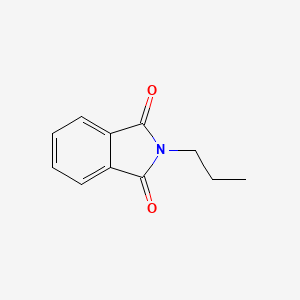
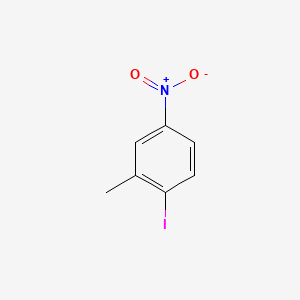
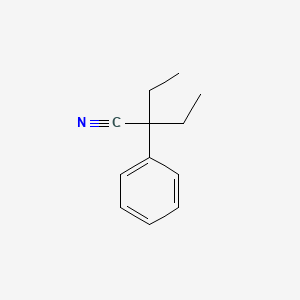
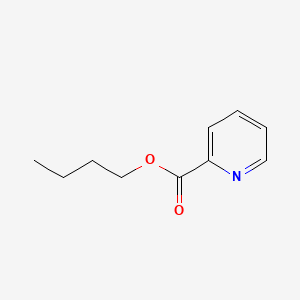
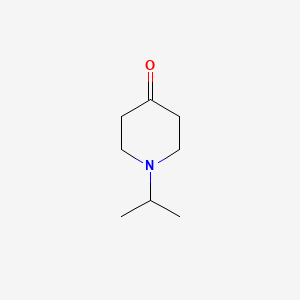
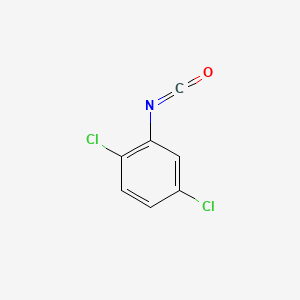
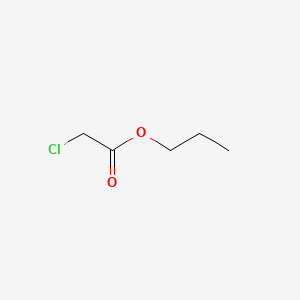
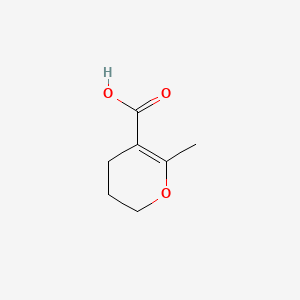
![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)
